
(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
Synthesis Analysis
Pyrazoles can be synthesized by Aza-Michael addition of the specific pyrazole derivatives to acrylamide . This allows for the facile introduction of substituents at the ethylene backbone, the pyrazolyl group, or the amide nitrogen atom .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .Chemical Reactions Analysis
The reactivity of pyrazoles may be influenced by their tautomeric and conformational preferences . 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Research on celecoxib derivatives, including compounds related to "(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide," has shown potential anti-inflammatory and analgesic activities. These compounds did not cause significant tissue damage in liver, kidney, colon, and brain compared to controls, indicating their potential therapeutic benefits with minimal adverse effects Ş. Küçükgüzel et al., 2013.
Anticancer Applications
Several studies have synthesized and evaluated sulfonamide derivatives for their anticancer activities. Compounds have shown selective inhibition of human carbonic anhydrase IX and XII isoenzymes, which are potential targets for anticancer drugs. Specifically, derivatives with trimethoxyphenyl groups have exhibited high potency and selectivity, positioning them as leading anticancer drug candidates H. Gul et al., 2018.
Antimicrobial Applications
Pyrazole derivatives have also been investigated for their antimicrobial activity. A study synthesizing hydrazones and subsequent pyrazole-1-sulfonamides demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of these compounds in addressing antimicrobial resistance E. Sharshira & N. M. Hamada, 2012.
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,13-8-14-6-2-1-3-7-14)16-10-5-12-17-11-4-9-15-17/h1-4,6-9,11,13,16H,5,10,12H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMRRVXFAKAPJK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

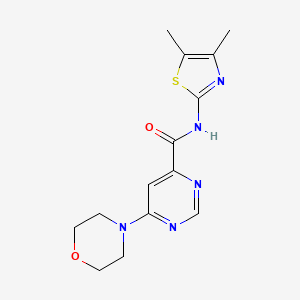
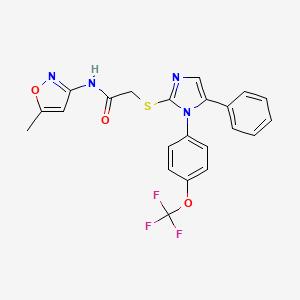
![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)
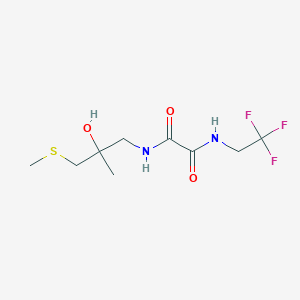
![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)
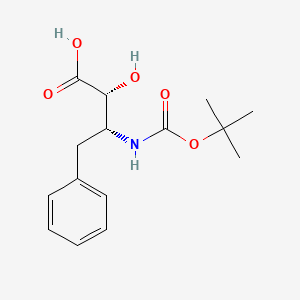
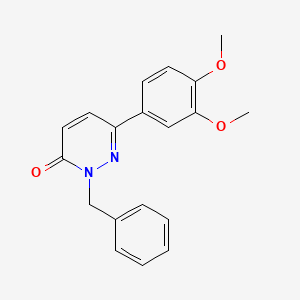
![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)